molecular formula C16H17NO4S B156464 (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid CAS No. 42399-48-4

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid

Cat. No. B156464
CAS RN: 42399-48-4
M. Wt: 319.4 g/mol
InChI Key: KHQWPNQLSKDWAR-CABCVRRESA-N
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Description

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid, also known as L-thio-PA, is a synthetic non-proteinogenic amino acid that has been used in a variety of scientific research applications. It is an important component of peptides and proteins, and has been used in medical, biochemical, and physiological research. The purpose of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of '(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid' can be achieved through a three-step process involving the protection of the carboxylic acid group, the introduction of the thioether group, and the removal of the protecting group.

Starting Materials
3-(p-methoxyphenyl)lactic acid, o-nitrophenylalanine, thiophenol, diisopropylethylamine, dicyclohexylcarbodiimide, trifluoroacetic acid, ethanol, dichloromethane, triethylamine, N,N-dimethylformamide, N-hydroxysuccinimide, ethyl chloroformate, sodium bicarbonate, sodium chloride, wate

Reaction
Protection of the carboxylic acid group of 3-(p-methoxyphenyl)lactic acid with ethyl chloroformate and diisopropylethylamine in dichloromethane to form the corresponding ethyl ester, Coupling of the protected 3-(p-methoxyphenyl)lactic acid ethyl ester with o-nitrophenylalanine using dicyclohexylcarbodiimide and N-hydroxysuccinimide in N,N-dimethylformamide to form the corresponding amide, Reduction of the nitro group of the resulting amide using trifluoroacetic acid and thiophenol in ethanol to form the corresponding thioether, Removal of the protecting group using sodium bicarbonate and water to obtain the final product '(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid'

Scientific Research Applications

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid has a variety of scientific research applications, including medical, biochemical, and physiological research. It has been used in studies of the structure and function of proteins, as well as in the design of peptides and proteins. It has also been used in the study of enzyme-catalyzed reactions, and in the study of drug metabolism. In addition, (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid has been used in the study of the structure and function of lipids, and in the study of the structure and function of carbohydrates.

Mechanism Of Action

The mechanism of action of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid is not fully understood. However, it is believed that it acts as an enzyme inhibitor, meaning that it binds to certain enzymes and prevents them from carrying out their normal functions. It has also been suggested that it may act as an antioxidant, meaning that it may protect cells from damage caused by free radicals.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid are not fully understood. However, it has been suggested that it may have anti-inflammatory and anti-oxidant effects. In addition, it has been suggested that it may have an effect on the synthesis of proteins and lipids, as well as on the metabolism of carbohydrates.

Advantages And Limitations For Lab Experiments

The use of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. In addition, it is relatively stable and does not break down easily. However, there are some limitations to its use. It is not very soluble in water, and it can be toxic at high concentrations.

Future Directions

There are a variety of potential future directions for the use of (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid in scientific research. It could be used to study the structure and function of proteins and peptides, as well as to design new proteins and peptides. It could also be used to study the structure and function of lipids and carbohydrates, as well as to study enzyme-catalyzed reactions and drug metabolism. In addition, it could be used to study the effects of oxidative stress and inflammation, as well as to study the effects of antioxidants. Finally, it could be used to develop new drugs and to improve existing drugs.

properties

IUPAC Name

(2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-21-11-8-6-10(7-9-11)15(14(18)16(19)20)22-13-5-3-2-4-12(13)17/h2-9,14-15,18H,17H2,1H3,(H,19,20)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQWPNQLSKDWAR-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)O)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195201
Record name (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid

CAS RN

42399-48-4
Record name (αS,βS)-β-[(2-Aminophenyl)thio]-α-hydroxy-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42399-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S-(R*,R*))-3-((o-Aminophenyl)thio)-3-(p-methoxyphenyl)lactic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S-(R*,R*)]-3-[(o-aminophenyl)thio]-3-(p-methoxyphenyl)lactic acid
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